molecular formula C17H19BrN2OS B3442466 1-(4-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B3442466
M. Wt: 379.3 g/mol
InChI Key: RNNYAZWBMWDNSR-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone , also known by its IUPAC name 1-(4-bromo-1H-1λ3-thiophen-2-yl)ethan-1-one , is a chemical compound with a molecular weight of 206.08 g/mol . It exists as a solid and is typically stored in a refrigerator . The compound’s structure consists of a piperazine ring, a thiophene ring, and a ketone functional group.


Molecular Structure Analysis

The molecular formula of 1-(4-bromo-2-thienyl)-1-ethanone is C~6~H~6~BrOS . Its chemical structure includes a bromine atom attached to a thiophene ring, which is in turn connected to an ethanone group. The arrangement of atoms and bonds can be visualized using computational tools .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Investigating its reactivity with different nucleophiles or electrophiles could provide valuable insights into its behavior .


Physical And Chemical Properties Analysis

Safety and Hazards

  • Hazard Statements : The compound poses risks associated with ingestion (H302) and eye irritation (H319) .
  • Precautionary Measures : Handling precautions include avoiding contact with eyes (P305), rinsing eyes thoroughly (P338), and seeking medical attention if necessary (P351) .

properties

IUPAC Name

1-[4-[4-[(4-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-13(21)14-2-4-16(5-3-14)20-8-6-19(7-9-20)11-17-10-15(18)12-22-17/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYAZWBMWDNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-[(4-Bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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